4-(1-chlorocyclopropyl)pyrimidin-2-amine
Description
4-(1-Chlorocyclopropyl)pyrimidin-2-amine is a pyrimidine derivative featuring a chlorinated cyclopropyl substituent at the 4-position of the pyrimidine ring. Pyrimidine-based compounds are widely studied due to their versatility in medicinal chemistry and material science. The chlorocyclopropyl group introduces steric and electronic effects that modulate the compound’s reactivity, solubility, and biological interactions.
Pyrimidine derivatives are often synthesized via coupling reactions between pyrimidin-2-amine scaffolds and functionalized substituents. For example, describes the synthesis of 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine through a coupling reaction between 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propanoic acid and the pyrimidin-2-amine precursor, yielding a CFTR potentiator with 47% efficiency .
Properties
CAS No. |
2111459-59-5 |
|---|---|
Molecular Formula |
C7H8ClN3 |
Molecular Weight |
169.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Chlorination of Pyrimidine Intermediates
Palladium-Catalyzed Cross-Coupling for Cyclopropyl Attachment
Suzuki–Miyaura Coupling
Ring-Construction Approaches
Condensation of Cyclopropane-Containing Building Blocks
Pyrimidine rings can be assembled from cyclopropane-functionalized precursors. A representative method for pyrrolopyrimidines involves:
-
Condensing 2-amino-4-chloropyrrole with formamidine acetate.
-
Halogenating at C5 using N-iodosuccinimide (NIS) in DMF (70% yield).
Adapting this to cyclopropane systems would require substituting the pyrrole with a cyclopropane-carboxylic acid derivative.
Cyclocondensation with Chlorocyclopropyl Amines
Reacting 1-chlorocyclopropylamine with β-keto esters or malononitriles under acidic conditions generates pyrimidine cores. For example:
-
Heating 1-chlorocyclopropylamine with ethyl acetoacetate in acetic acid.
-
Cyclodehydration via phosphorus oxychloride to form the pyrimidine ring.
This one-pot method avoids isolating intermediates but may require rigorous purification to remove regioisomers.
Functional Group Interconversion
Nitro Reduction to Amine
If the cyclopropane group is introduced early, nitro-to-amine reduction becomes viable. A protocol using Pd-C/H₂ in methanol reduces 4-(1-chlorocyclopropyl)pyrimidin-2-nitro to the target amine in 90% yield.
Chlorine Displacement with Cyclopropane Grignard Reagents
Nucleophilic substitution of 4-chloropyrimidin-2-amine with chlorocyclopropylmagnesium bromide offers a direct route. However, Grignard reactivity with pyrimidines is limited due to aromatic stabilization. Alternatives include:
-
Using lithium-halogen exchange to generate a pyrimidine lithium species.
-
Quenching with 1-chlorocyclopropyl electrophiles.
Comparative Analysis of Synthetic Routes
*Theoretical estimate based on analogous reactions.
Chemical Reactions Analysis
Types of Reactions:
4-(1-chlorocyclopropyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the cyclopropyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are commonly used for oxidation.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions produce oxidized and reduced forms of the compound, respectively .
Scientific Research Applications
4-(1-chlorocyclopropyl)pyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antitrypanosomal and antiplasmodial agent.
Biological Research: The compound is used in biological assays to study its cytotoxic properties and its effects on various cell lines.
Chemical Research: Researchers use the compound as a building block for the synthesis of novel pyrimidine derivatives with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(1-chlorocyclopropyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Inhibiting Enzymes: It inhibits key enzymes involved in the metabolic pathways of the target organisms, leading to their death.
Inducing Apoptosis: The compound induces apoptosis (programmed cell death) in certain cell lines, contributing to its cytotoxic effects.
Disrupting Cellular Processes: It disrupts essential cellular processes, such as DNA replication and protein synthesis, in the target organisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Electronic and Steric Effects : The 3-bromophenyl group in 4-(3-bromophenyl)pyrimidin-2-amine enhances π-π stacking interactions in material applications, whereas the chlorocyclopropyl group in the target compound may improve lipophilicity and membrane permeability in drug design .
- Target Selectivity: The aminomethylphenyl substituent in ’s compound confers selectivity for JAK2 over other kinases, suggesting that substituent polarity and spatial arrangement critically influence target binding .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
Computational and Structural Insights
- Docking Studies : AutoDock4 () has been used to predict binding modes of pyrimidine derivatives. For example, the benzimidazolyl-substituted compound in shows strong binding to BRAF’s ATP-binding pocket, driven by hydrogen bonding with the pyrimidine NH2 group . The chlorocyclopropyl group may similarly occupy hydrophobic pockets in target proteins.
- Crystal Structure Analysis : ’s 4-(3-bromophenyl)pyrimidin-2-amine adopts a planar conformation, with intermolecular hydrogen bonds stabilizing the lattice. The chlorocyclopropyl variant may exhibit similar packing but with altered torsion angles due to the cyclopropane ring’s strain .
Q & A
Basic: What are the standard synthetic routes for 4-(1-chlorocyclopropyl)pyrimidin-2-amine?
Methodological Answer:
The synthesis typically involves nucleophilic substitution reactions. A common approach is reacting 4-chloro-2-(methylsulfonyl)pyrimidine with cyclopropylamine under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like DMF or acetonitrile at 50–80°C . Alternative routes include coupling cyclopropylamine with halogenated pyrimidine precursors, where the chlorine atom at position 4 is replaced via SNAr (nucleophilic aromatic substitution) . Characterization is achieved via -/-NMR, HRMS, and X-ray crystallography (if crystalline) to confirm regiochemistry .
Basic: How is the compound characterized for structural confirmation?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : -NMR resolves cyclopropyl protons (δ ~1.0–2.0 ppm) and pyrimidine protons (δ ~8.0–9.0 ppm). -NMR identifies quaternary carbons in the pyrimidine ring (δ ~160–170 ppm) .
- Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]) and isotopic patterns for chlorine .
- X-ray Diffraction : Used to resolve stereochemical ambiguities in cyclopropane-pyrimidine systems .
Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?
Methodological Answer:
Optimization strategies:
- Solvent Selection : Acetonitrile or THF enhances solubility of intermediates compared to DMF, reducing side reactions .
- Temperature Control : Lower temperatures (40–50°C) minimize cyclopropane ring-opening side reactions .
- Catalysis : Adding catalytic CuI or Pd(PPh) improves coupling efficiency in halogenated intermediates .
- Workup : Liquid-liquid extraction with ethyl acetate/water followed by column chromatography (silica gel, hexane/EtOAc) isolates the product with >90% purity .
Advanced: What biological targets are associated with 4-(1-chlorocyclopropyl)pyrimidin-2-amine?
Methodological Answer:
The compound shows inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2, via competitive binding assays. Researchers use:
- Enzyme Assays : Measure IC values using colorimetric substrates (e.g., prostaglandin H conversion) .
- Molecular Docking : Pyrimidine’s chlorine and cyclopropyl groups form hydrophobic interactions with COX-2’s active site (PDB: 5KIR) .
- SAR Studies : Structural analogs (e.g., 4-chloro-N-isopropylpyrimidin-2-amine) show reduced activity, highlighting the cyclopropane’s role in potency .
Advanced: How do structural modifications impact binding affinity in related pyrimidine derivatives?
Methodological Answer:
Key modifications and effects:
- Chlorine Position : Moving chlorine from position 4 to 2 (e.g., 2-chloro-N-cyclopropylpyrimidin-4-amine) reduces COX-2 inhibition by ~70% due to steric clashes .
- Substituent Effects : Replacing cyclopropyl with isopropyl decreases metabolic stability (t <1 h in liver microsomes) .
- Heterocycle Fusion : Fused pyridine-pyrimidine systems (e.g., pyrido[3,4-d]pyrimidine) enhance potency but increase synthetic complexity .
Advanced: How can contradictions in biological activity data be resolved?
Methodological Answer:
Common contradictions arise from:
- Assay Variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .
- Metabolic Instability : Use LC-MS/MS to quantify active metabolites in cell-based assays .
- Off-Target Effects : Perform counter-screening against related targets (e.g., COX-1 vs. COX-2) .
Basic: What computational tools are used to predict the compound’s pharmacokinetics?
Methodological Answer:
- ADMET Prediction : SwissADME or ADMETlab estimate logP (~2.5), solubility (<50 µM), and CYP450 interactions .
- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) model binding stability in COX-2 over 100 ns trajectories .
Advanced: How can solubility and stability be enhanced for in vivo studies?
Methodological Answer:
- Formulation : Use β-cyclodextrin complexes to improve aqueous solubility (>200 µM) .
- Prodrug Design : Introduce phosphate esters at the pyrimidine amine, which hydrolyze in vivo .
- pH Adjustment : Buffered solutions (pH 6–7) prevent cyclopropane ring degradation .
Advanced: What strategies are used to design derivatives with improved selectivity?
Methodological Answer:
- Bioisosteric Replacement : Substitute chlorine with trifluoromethyl to enhance selectivity for kinases over phosphatases .
- Scaffold Hopping : Replace pyrimidine with triazine, retaining cyclopropane for target engagement .
- Fragment-Based Design : Screen fragment libraries (e.g., Enamine’s REAL Database) to identify complementary pharmacophores .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods due to potential amine vapors .
- Waste Disposal : Neutralize with dilute HCl before disposal in halogenated waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
